![molecular formula C8H8N2 B1208307 1-Aminoindole CAS No. 53406-38-5](/img/structure/B1208307.png)
1-Aminoindole
Overview
Description
Synthesis Analysis
The synthesis of 1-aminoindole derivatives can be achieved via Rhodium (III)-catalyzed C–H functionalization followed by intramolecular annulation reactions between hydrazines and sulfoxonium ylides . This protocol leads to the efficient formation of 1-aminoindole derivatives with a broad substrate scope .
Molecular Structure Analysis
The molecular structure of 1-Aminoindole is based on the indole scaffold, which is a vital heterocyclic organic compound of medical and pharmaceutical interest .
Chemical Reactions Analysis
The chemical reactions involving 1-Aminoindole are typically catalyzed by Rhodium (III). The reactions involve C–H functionalization followed by intramolecular annulation reactions between hydrazines and sulfoxonium ylides . This leads to the efficient formation of 1-aminoindole derivatives with a broad substrate scope .
Physical And Chemical Properties Analysis
1-Aminoindole is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of Derivatives
1-Aminoindole is used in the synthesis of its derivatives via Rhodium (III)-catalyzed C–H functionalization followed by intramolecular annulation reactions between hydrazines and sulfoxonium ylides . This protocol leads to the efficient formation of 1-aminoindole derivatives with a broad substrate scope .
Antiviral Activity
Indole derivatives, including 1-Aminoindole, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties, making 1-Aminoindole potentially useful in the treatment of inflammatory conditions .
Anticancer Activity
1-Aminoindole and its derivatives have shown anticancer activity, indicating potential applications in cancer treatment .
Antioxidant Activity
Indole derivatives, including 1-Aminoindole, have demonstrated antioxidant activity, which could be beneficial in the prevention of diseases caused by oxidative stress .
Antimicrobial Activity
1-Aminoindole and its derivatives have shown antimicrobial activity, suggesting potential use in the treatment of various bacterial and fungal infections .
Electrochemical Immunosensors
Polyindole derivatives, which can be synthesized from 1-Aminoindole, have been used in the development of electrochemical immunosensors. These sensors have good sensitivity, specificity, stability, and reproducibility, and show great promise for clinical applications .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity, suggesting potential applications of 1-Aminoindole in the treatment of diabetes .
Mechanism of Action
Target of Action
1-Aminoindole, also known as 1H-indol-1-amine, is a derivative of the indole moiety, which is one of the most widespread heterocycles found in both natural products and biological systems . Indoles have important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . For instance, some indole derivatives have been reported to inhibit topoisomerase 1 (Top1), a crucial enzyme involved in DNA replication and transcription .
Biochemical Pathways
Indoles are found in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melanin . They are also involved in the shikimate pathway, which is crucial for the biosynthesis of indoles .
Pharmacokinetics
The pharmacokinetics of similar indole-based compounds have been studied . These studies can provide insights into the potential ADME properties of 1-Aminoindole, but specific studies on 1-Aminoindole are needed for accurate information.
Result of Action
Indole derivatives are known for their diverse biological activities, including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties . Therefore, it can be inferred that 1-Aminoindole may have similar effects, but specific studies are needed to confirm this.
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical structure of the derivative, the nature of the target, and the specific biological context . Therefore, it can be inferred that similar factors may influence the action of 1-Aminoindole.
Safety and Hazards
Future Directions
properties
IUPAC Name |
indol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYGSNEEYEGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349128 | |
Record name | 1-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53406-38-5 | |
Record name | 1-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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